molecular formula C10H18O5 B12658049 Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester CAS No. 168533-87-7

Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester

Cat. No.: B12658049
CAS No.: 168533-87-7
M. Wt: 218.25 g/mol
InChI Key: XGSDDWCPOUGNRU-UHFFFAOYSA-N
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Description

Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester is an organic compound with a complex structure It is a derivative of butanoic acid, featuring an ester functional group and additional hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with 2,2-bis(hydroxymethyl)butanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or other functionalized derivatives.

Scientific Research Applications

Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the manufacture of polymers, resins, and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and 2,2-bis(hydroxymethyl)butanol, which can then participate in various biochemical pathways. The hydroxymethyl groups enhance its reactivity, allowing it to form covalent bonds with proteins and other biomolecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-oxo-, butyl ester: Similar structure but lacks the hydroxymethyl groups.

    2,2-Bis(hydroxymethyl)butyric acid: Contains hydroxymethyl groups but lacks the ester functionality.

    Methyl acetoacetate: Another ester derivative of butanoic acid with different substituents.

Uniqueness

Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester is unique due to the presence of both ester and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in multiple types of chemical reactions makes it a versatile compound in research and industrial applications.

Properties

CAS No.

168533-87-7

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)butyl 3-oxobutanoate

InChI

InChI=1S/C10H18O5/c1-3-10(5-11,6-12)7-15-9(14)4-8(2)13/h11-12H,3-7H2,1-2H3

InChI Key

XGSDDWCPOUGNRU-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)COC(=O)CC(=O)C

Origin of Product

United States

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